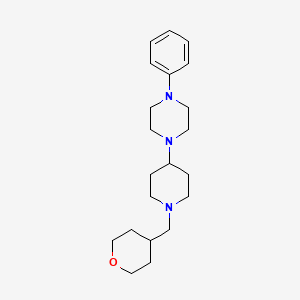

1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

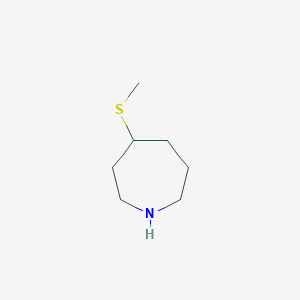

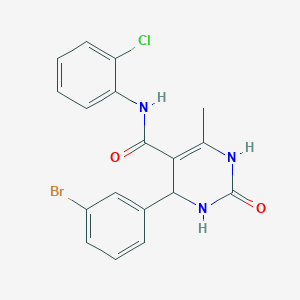

“1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic nature to the compound, while the tetrahydro-2H-pyran-4-yl group introduces an ether and a secondary alcohol functional group .Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by corresponding reducing agents .Aplicaciones Científicas De Investigación

Synthesis and Herbicidal Activity

A study by Li et al. (2005) described the facile synthesis of novel 1-phenyl-piperazine-2,6-diones, which show significant herbicidal activity. These compounds were prepared using a new synthetic route, and their structures were confirmed by various spectroscopic methods. Among the synthesized compounds, one exhibited the greatest herbicidal activity, highlighting the potential agricultural applications of such chemicals (Li et al., 2005).

Inhibitors of Soluble Epoxide Hydrolase

Research conducted by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, demonstrating their significance in the modulation of epoxide levels, which is crucial in various disease models. This discovery underlines the therapeutic potential of such compounds in treating diseases where epoxide hydrolase plays a significant role (Thalji et al., 2013).

Anticonvulsant and Antimicrobial Activities

Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities. The study found specific compounds with significant activity in standard tests, demonstrating the potential use of such derivatives in medical applications for treating convulsions and infections (Aytemir et al., 2004).

Dopaminergic Activity

Another study by Moller et al. (2017) explored the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure. This research demonstrated the potential of certain compounds to act as partial agonists at dopamine receptors, suggesting their use in developing novel therapeutics for psychiatric and neurological disorders (Moller et al., 2017).

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor. Their findings contribute to understanding how certain compounds can selectively bind to and inhibit the activity of cannabinoid receptors, offering insights into the development of drugs targeting these receptors (Shim et al., 2002).

Propiedades

IUPAC Name |

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCPBRCEJJABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-(4-nitrophenyl)thiourea](/img/structure/B2669856.png)

![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2669866.png)

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)